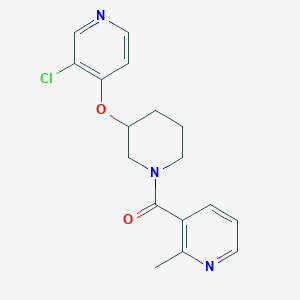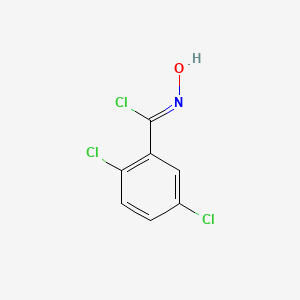methanone CAS No. 1005240-76-5](/img/structure/B2633072.png)
[4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydropyrrole ring substituted with benzoyl, chlorophenyl, and phenyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Substitution with Chlorophenyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the tetrahydropyrrole ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or even fully reducing the tetrahydropyrrole ring to a pyrrolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, fully reduced pyrrolidine derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, 4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo various chemical reactions that can modify its properties to suit specific applications.
作用機序
The mechanism by which 4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism would vary based on the specific application and target.
類似化合物との比較
Similar Compounds
4-Benzoyl-5-phenyl-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
4-Benzoyl-5-(4-methylphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: Substitution with a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.
Uniqueness
The presence of the chlorophenyl group in 4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone distinguishes it from similar compounds, potentially enhancing its reactivity and specificity in chemical reactions and biological interactions. This unique substitution pattern can lead to different pharmacological profiles and applications.
特性
IUPAC Name |
[4-benzoyl-5-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO2/c1-27-16-21(24(28)18-8-4-2-5-9-18)22(25(29)19-10-6-3-7-11-19)23(27)17-12-14-20(26)15-13-17/h2-15,21-23H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAHHIHOYRGRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE](/img/structure/B2632992.png)
![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632993.png)
![4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2632994.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2632996.png)

![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2633000.png)




![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)
